

spectroscopic characterization of [Amino(phenyl)methyl]phosphonic acid

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Compound of Interest

Compound Name: [Amino(phenyl)methyl]phosphonic acid

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A Spectroscopic Guide to [Amino(phenyl)methyl]phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Amino(phenyl)methyl]phosphonic acid is an organic compound belonging to the class of α -aminophosphonic acids. These compounds are structural analogues of α -amino acids, where a carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique chemical and biological properties, making them valuable subjects of study in medicinal chemistry and drug development. Their potential applications include roles as enzyme inhibitors, peptide mimics, and pharmacological agents. A thorough spectroscopic characterization is fundamental to confirming the structure, purity, and properties of this molecule. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize **[Amino(phenyl)methyl]phosphonic acid**, complete with data summaries and experimental protocols.

Molecular Structure

- Molecular Formula: $C_7H_{10}NO_3P$ [\[1\]](#)
- SMILES: C1=CC=C(C=C1)C(N)P(=O)(O)O[\[1\]](#)

- InChI: InChI=1S/C7H10NO3P/c8-7(12(9,10,11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)[1]
- Monoisotopic Mass: 187.03983 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **[Amino(phenyl)methyl]phosphonic acid** by providing information about the chemical environment of ^1H , ^{13}C , and ^{31}P nuclei.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number and types of protons in the molecule.

Table 1: Predicted ^1H NMR Chemical Shifts

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Phenyl-H	7.2 - 7.5	Multiplet	-
CH	~4.0	Doublet	~16-20 ($^2J_{\text{P-H}}$)
NH ₂	Variable	Broad Singlet	-
OH	Variable	Broad Singlet	-

Note: The chemical shifts for NH₂ and OH protons are highly dependent on the solvent, concentration, and temperature.

^{13}C NMR Spectroscopy

^{13}C NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon	Chemical Shift (δ) ppm	Coupling Constant (J) Hz
Phenyl C (quaternary)	~135-140	-
Phenyl CH	~125-130	-
CH-P	~55-65	$^1J_{C-P}$ ~130-150

Note: The carbon attached to the phosphorus atom will show a characteristic splitting due to coupling.

^{31}P NMR Spectroscopy

^{31}P NMR is particularly useful for phosphorus-containing compounds, providing a direct window into the chemical environment of the phosphorus atom.

Table 3: Predicted ^{31}P NMR Chemical Shifts

Nucleus	Chemical Shift (δ) ppm	Multiplicity
^{31}P	~15-25	Multiplet (due to coupling with protons)

Note: The chemical shift is reported relative to an external standard, typically 85% H_3PO_4 .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phosphonic acid)	2500-3300	Broad, Strong
N-H stretch (amine)	3200-3500	Medium
C-H stretch (aromatic)	3000-3100	Medium
P=O stretch	1150-1250	Strong
P-O-H stretch	900-1050	Strong
C-N stretch	1020-1250	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 5: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	188.04711
[M+Na] ⁺	210.02905
[M-H] ⁻	186.03255
[M+NH ₄] ⁺	205.07365
[M+K] ⁺	226.00299

(Data sourced from PubChem)[\[1\]](#)

Experimental Protocols

General Sample Preparation

For NMR and IR spectroscopy, **[Amino(phenyl)methyl]phosphonic acid** should be dissolved in a suitable solvent. For NMR, deuterated solvents such as D₂O or DMSO-d₆ are commonly used. For IR, the sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent.

For mass spectrometry, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) or base to aid ionization.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of **[Amino(phenyl)methyl]phosphonic acid** in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR:** Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
- **^{13}C NMR:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ^{13}C . Set the spectral width to 0-200 ppm.
- **^{31}P NMR:** Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected phosphorus chemical shift range. Use an external reference of 85% H_3PO_4 .
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy Protocol

- **Sample Preparation (KBr Pellet):** Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

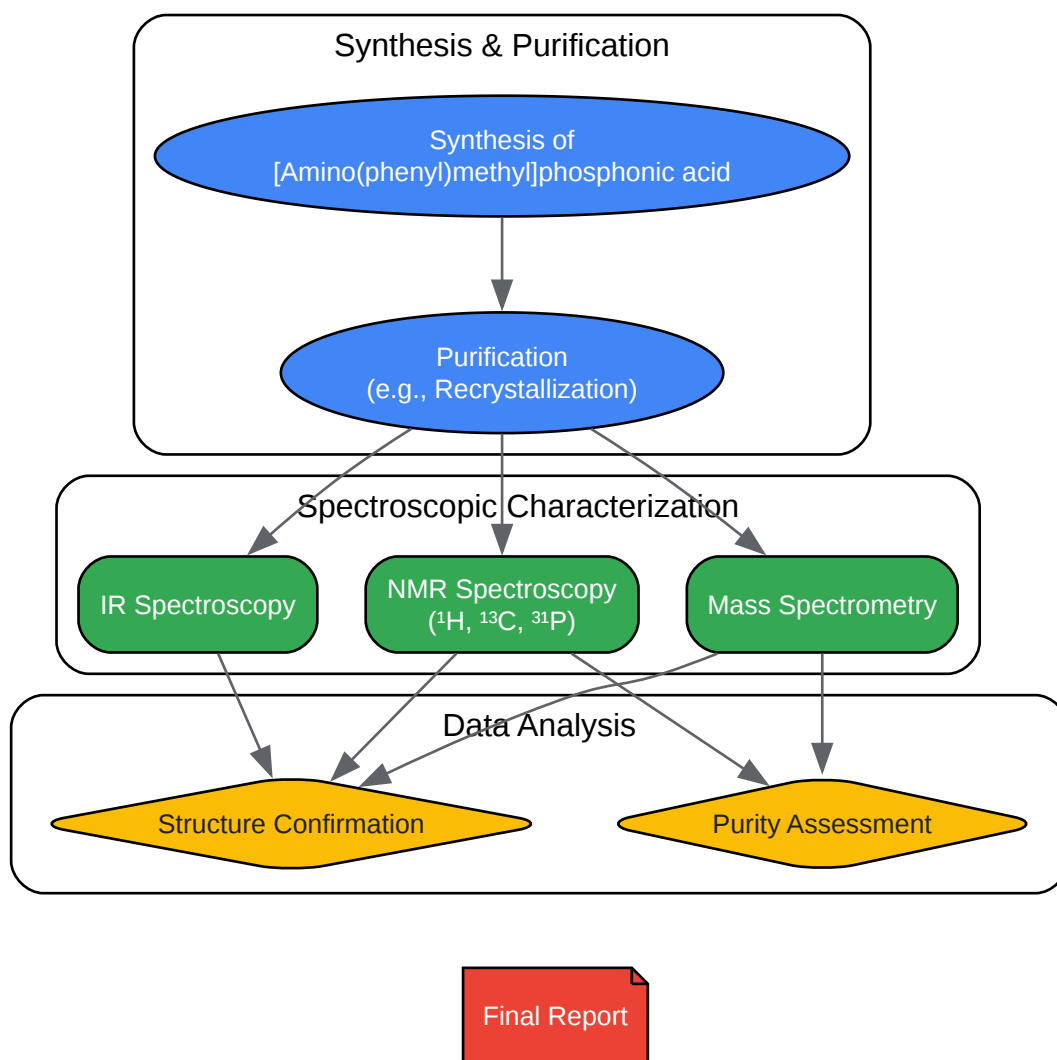
Mass Spectrometry (LC-MS) Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- **Instrumentation:** Use a liquid chromatography-mass spectrometry (LC-MS) system, typically with an electrospray ionization (ESI) source.
- **Chromatography:** Inject the sample onto a suitable LC column (e.g., C18) to separate it from any impurities.
- **Mass Analysis:** Acquire mass spectra in both positive and negative ion modes to observe different adducts.
- **Data Analysis:** Determine the molecular weight from the mass of the parent ion and analyze the fragmentation pattern if MS/MS data is acquired.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **[Amino(phenyl)methyl]phosphonic acid**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of **[Amino(phenyl)methyl]phosphonic acid**. The provided data and protocols serve as a practical resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.

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References

- 1. PubChemLite - [amino(phenyl)methyl]phosphonic acid (C7H10NO3P) [pubchemlite.lcsb.uni.lu]
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